Rifaximin-d6 (Major)

Descripción general

Descripción

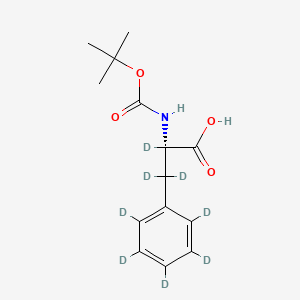

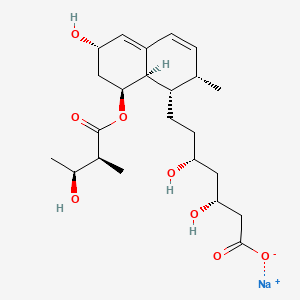

Rifaximin-d6 is the deuterium labeled Rifaximin . Rifaximin is an orally administered, semi-synthetic, nonsystemic antibiotic derived from rifamycin SV with antibacterial activity .

Synthesis Analysis

Rifaximin is a product of synthesis experiments designed to modify the parent compound, rifamycin, in order to achieve low gastrointestinal absorption while retaining good antibacterial activity . It is obtained by the reaction between rifamycin O and 2-amino-4-methylpyridine . Rifamycin O is the oxidated form of rifamycin B, a fermentation product from the source microorganism Amycolatopsis mediterranei .Molecular Structure Analysis

The molecular formula of Rifaximin-d6 is C43H45D6N3O11 . Its average mass is 791.916 Da and its monoisotopic mass is 791.390015 Da . The structure of Rifaximin-d6 is complex, with multiple rings and functional groups .Chemical Reactions Analysis

Rifaximin is a synthetic antimicrobial derived from the parent compound, rifamycin . It has broad-spectrum bactericidal activity against both gram-positive and gram-negative aerobic and anaerobic bacteria .Aplicaciones Científicas De Investigación

Gastrointestinal Infections

Rifaximin-d6: is widely recognized for its efficacy in treating gastrointestinal infections, particularly traveler’s diarrhea caused by E. coli . It operates as a non-systemic antibiotic, which means it remains within the gastrointestinal tract without being absorbed into the bloodstream . This localized action reduces the risk of systemic side effects and makes it an ideal treatment for bacterial infections in the gut.

Hepatic Encephalopathy

Another significant application of Rifaximin-d6 is in the prevention of hepatic encephalopathy recurrence. It has been shown that a dosage of 1100 mg/d for six months can prevent episodes of hepatic encephalopathy, a severe liver condition that can lead to confusion, altered levels of consciousness, and coma .

Irritable Bowel Syndrome (IBS)

Rifaximin-d6 has been approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D) in adults. Clinical trials have demonstrated that patients treated with Rifaximin-d6 experienced significant relief from symptoms compared to those given a placebo .

Inflammatory Bowel Disease

The compound has shown promise in modulating the gut microenvironment and exerting cytoprotective properties. In animal models of inflammatory bowel disease, Rifaximin-d6 activated the pregnane X receptor, reducing levels of the proinflammatory transcription factor nuclear factor kB, which suggests therapeutic effects beyond its antibacterial action .

Reduction of Bacterial Pathogenicity

Rifaximin-d6 is known to reduce bacterial virulence by inhibiting bacterial translocation across the gastrointestinal epithelial lining. It decreases bacterial adherence to epithelial cells and down-regulates proinflammatory cytokine expression, which can be beneficial in various gastrointestinal diseases .

Modulation of Gut-Immune Signaling

The compound also appears to modulate gut-immune signaling, which can have therapeutic effects in conditions like Crohn’s disease and other gastrointestinal disorders. By affecting the immune response within the gut, Rifaximin-d6 can help manage symptoms and improve patient outcomes .

Mecanismo De Acción

Target of Action

Rifaximin-d6, also known as Rifaximin, primarily targets the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the synthesis of RNA in bacteria, making it an effective target for antibiotics like Rifaximin .

Mode of Action

Rifaximin-d6 acts by inhibiting RNA synthesis in susceptible bacteria. It achieves this by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks translocation , effectively stopping transcription . This disruption in RNA synthesis inhibits bacterial growth and proliferation .

Biochemical Pathways

Rifaximin-d6 affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without altering bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Rifaximin-d6 appears to modulate gut-immune signaling .

Pharmacokinetics

This characteristic significantly impacts its bioavailability and distribution within the body, confining its effects largely to the gastrointestinal tract .

Result of Action

The action of Rifaximin-d6 results in the treatment of gastrointestinal bacterial infections, such as traveler’s diarrhea and irritable bowel syndrome, and reduction of overt hepatic encephalopathy recurrence in adults . Clinically, Rifaximin-d6 has been shown to significantly reduce symptoms of travelers’ diarrhea .

Action Environment

The action of Rifaximin-d6 is influenced by the environment within the gastrointestinal tract. As a non-systemic antibiotic, its efficacy is largely confined to this region .

Direcciones Futuras

Rifaximin has shown potential for new therapeutic indications beyond its current uses . It has the ability to modulate the gut–liver axis via removal of gut microbial products associated with the progression of cirrhosis and its sequalae . Its use may assist in overcoming the conundrum posed of antibiotic resistance amongst patients with Cirrhosis .

Propiedades

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-JDVCSXHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rifaximin-d6 (Major) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical method was used to quantify Rifaximin in the provided research papers?

A1: The research papers describe a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Rifaximin in human plasma [, ]. This method utilized Rifaximin-d6 as an internal standard to improve accuracy and precision.

Q2: Can you elaborate on the sample preparation procedure used in the LC-MS/MS method for analyzing Rifaximin?

A2: The method involved acidifying the plasma samples followed by liquid-liquid extraction using a mixture of methyl tert-butyl ether and dichloromethane (75:25) [, ]. After centrifugation, the organic layer was evaporated, and the residue was reconstituted before injection into the LC-MS/MS system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)